molecular formula C27H31FN4O5S B4104635 N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide

N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide

Cat. No. B4104635
M. Wt: 542.6 g/mol
InChI Key: NGDUPLZFDRCGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a complex organic molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied in laboratory experiments.

Scientific Research Applications

N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide has been studied extensively in scientific research due to its potential applications in the field of medicine. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of multiple cellular pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of various enzymes involved in cell signaling and DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation in animal models.
Biochemical and Physiological Effects
N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide has been shown to exhibit potent antitumor and anti-inflammatory effects in laboratory experiments. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been shown to reduce inflammation in animal models of various inflammatory diseases, including rheumatoid arthritis and colitis. However, its effects on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide has several advantages for laboratory experiments, including its potent antitumor and anti-inflammatory effects, its ability to inhibit multiple cellular pathways involved in tumor growth and inflammation, and its relatively low toxicity compared to other chemotherapy drugs. However, its complex chemical structure and multiple steps involved in its synthesis make it difficult and time-consuming to produce in large quantities. Its effects on normal cells and tissues are also not fully understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide, including:
1. Clinical trials to determine its safety and efficacy in humans for the treatment of various cancers and inflammatory diseases.
2. Further studies to determine its mechanism of action and its effects on normal cells and tissues.
3. Development of more efficient and cost-effective methods for its synthesis to facilitate its use in laboratory experiments and clinical trials.
4. Investigation of its potential use in combination with other chemotherapy drugs or immunotherapy agents to enhance its antitumor effects.
5. Development of new derivatives of N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide with improved potency and selectivity for specific cellular pathways involved in tumor growth and inflammation.
In conclusion, N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide is a complex organic molecule that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its potent antitumor and anti-inflammatory effects, complex chemical structure, and multiple steps involved in its synthesis make it a promising candidate for further research and development. However, its effects on normal cells and tissues and its safety and efficacy in humans need to be further investigated before it can be used in clinical practice.

properties

IUPAC Name

N-(2-adamantyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O5S/c28-22-2-4-23(5-3-22)38(36,37)31-9-7-30(8-10-31)24-6-1-19(16-25(24)32(34)35)27(33)29-26-20-12-17-11-18(14-20)15-21(26)13-17/h1-6,16-18,20-21,26H,7-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDUPLZFDRCGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-])S(=O)(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.